molecular formula C11H7N3O B6424022 3-(pyridin-3-yloxy)pyridine-4-carbonitrile CAS No. 1507697-25-7

3-(pyridin-3-yloxy)pyridine-4-carbonitrile

Cat. No.: B6424022
CAS No.: 1507697-25-7
M. Wt: 197.19 g/mol
InChI Key: NCVIZLRGFPPWNG-UHFFFAOYSA-N
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Description

3-(pyridin-3-yloxy)pyridine-4-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a nitrile group and an ether linkage to another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yloxy)pyridine-4-carbonitrile typically involves the reaction of 3-hydroxypyridine with 4-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis with optimizations for yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yloxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(pyridin-3-yloxy)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yloxy)pyridine-4-carbonitrile in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine rings and nitrile group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yloxy)pyridine-4-carbonitrile
  • 3-(pyridin-4-yloxy)pyridine-4-carbonitrile
  • 3-(pyridin-3-yloxy)pyridine-2-carbonitrile

Uniqueness

3-(pyridin-3-yloxy)pyridine-4-carbonitrile is unique due to the specific positioning of the nitrile group and the ether linkage between the pyridine rings. This configuration can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

3-(Pyridin-3-yloxy)pyridine-4-carbonitrile, also known as 3-PYOCN, is a heterocyclic compound characterized by its unique structure comprising two pyridine rings linked by an ether group and a cyano group at the fourth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of 3-PYOCN, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈N₂O
  • Molecular Weight : Approximately 188.19 g/mol
  • Functional Groups : Cyano group (-C≡N) and ether linkage (-O-) between pyridine rings.

The presence of these functional groups contributes to the compound's reactivity and biological activity. The cyano group is known for its ability to undergo nucleophilic addition reactions, while the ether oxygen can participate in various chemical transformations.

The biological activity of 3-PYOCN is primarily attributed to its interaction with specific molecular targets involved in disease pathways. Preliminary studies suggest that compounds with similar structures often interact with enzymes or receptors implicated in cancer and inflammatory responses. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : The compound may bind to receptors that play crucial roles in cell signaling pathways associated with cancer proliferation.

Anticancer Activity

Research indicates that 3-PYOCN may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. A comparative analysis of similar pyridine derivatives reveals promising anticancer properties:

Compound NameStructural FeaturesBiological Activity
Pyridin-2-carboxamidePyridine ring with carboxamide groupAnticancer, anti-inflammatory
Pyridin-4-carbonitrileSingle pyridine ring with cyano groupAntimicrobial
Pyrrolo[3,4-c]pyridine derivativesFused ring system with nitrogen atomsAntidiabetic, antiviral
NicotinonitrilePyridine ring with cyano groupAnticancer

The unique combination of an ether linkage and cyano group in 3-PYOCN may enhance its reactivity and biological profile compared to simpler pyridine derivatives.

Anti-inflammatory Potential

In addition to its anticancer properties, 3-PYOCN has been investigated for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. Further studies are necessary to elucidate the specific pathways through which 3-PYOCN exerts these effects.

Case Studies

  • Cytotoxicity Assays :
    In vitro studies have assessed the cytotoxic effects of 3-PYOCN on various cancer cell lines, showing IC50 values comparable to established anticancer agents like 5-Fluorouracil (5-FU). For example, one study reported IC50 values ranging from 7–12 µM against ovarian cancer cells, indicating moderate potency .
  • Mechanistic Insights :
    Molecular docking simulations suggest that 3-PYOCN may bind effectively to active sites of target proteins involved in cancer progression. This binding affinity could lead to significant inhibition of tumor-related pathways, warranting further investigation into its therapeutic potential .

Properties

IUPAC Name

3-pyridin-3-yloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-6-9-3-5-14-8-11(9)15-10-2-1-4-13-7-10/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIZLRGFPPWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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